molecular formula C23H30N2O2 B039298 Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-89-9

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No. B039298
M. Wt: 366.5 g/mol
InChI Key: MQRDHUIPVBAAQH-SIKLNZKXSA-N
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Description

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipsychotic properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate.

Biochemical And Physiological Effects

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and modulate mood and behavior.

Advantages And Limitations For Lab Experiments

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- offers several advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, its limitations include its potential toxicity and the need for further research to fully understand its therapeutic potential.

Future Directions

There are several potential future directions for the study of Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-. These include further investigation into its potential therapeutic applications, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion:
Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored. Further research is needed to fully understand its therapeutic potential and develop more efficient synthesis methods.

Synthesis Methods

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can be synthesized through a multi-step process involving the reaction of piperidine with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained through the reaction of the resulting alcohol with benzoyl chloride in the presence of a base.

properties

CAS RN

125080-89-9

Product Name

Benzamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C23H30N2O2/c1-3-27-17-16-24-15-14-22(19(2)18-24)25(21-12-8-5-9-13-21)23(26)20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1

InChI Key

MQRDHUIPVBAAQH-SIKLNZKXSA-N

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Other CAS RN

125080-89-9

Origin of Product

United States

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